molecular formula C22H27N3O3 B11678611 4-[3-(4-Benzyl-piperazin-1-yl)-propionylamino]-benzoic acid methyl ester

4-[3-(4-Benzyl-piperazin-1-yl)-propionylamino]-benzoic acid methyl ester

Cat. No.: B11678611
M. Wt: 381.5 g/mol
InChI Key: NUEJFDWDVOUORI-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-benzylpiperazin-1-yl)propanamido]benzoate is a chemical compound with the molecular formula C20H24N2O2. It is a derivative of benzoic acid and piperazine, featuring a benzyl group attached to the piperazine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(4-benzylpiperazin-1-yl)propanamido]benzoate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-benzylpiperazine with 3-bromopropanoic acid to form 3-(4-benzylpiperazin-1-yl)propanoic acid.

    Amidation Reaction: The intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to form the final product, methyl 4-[3-(4-benzylpiperazin-1-yl)propanamido]benzoate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4-benzylpiperazin-1-yl)propanamido]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[3-(4-benzylpiperazin-1-yl)propanamido]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[3-(4-benzylpiperazin-1-yl)propanamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate
  • 3-(4-Methylpiperazin-1-yl)propanoic acid

Uniqueness

Methyl 4-[3-(4-benzylpiperazin-1-yl)propanamido]benzoate is unique due to its specific structural features, such as the benzyl group attached to the piperazine ring and the amido linkage to the benzoate moiety. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

methyl 4-[3-(4-benzylpiperazin-1-yl)propanoylamino]benzoate

InChI

InChI=1S/C22H27N3O3/c1-28-22(27)19-7-9-20(10-8-19)23-21(26)11-12-24-13-15-25(16-14-24)17-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,23,26)

InChI Key

NUEJFDWDVOUORI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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